molecular formula C11H12N2 B11762791 2-(Isoquinolin-5-yl)ethanamine

2-(Isoquinolin-5-yl)ethanamine

Cat. No.: B11762791
M. Wt: 172.23 g/mol
InChI Key: NKQAWXHNHXWCLX-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-yl)ethanamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-5-yl)ethanamine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the use of harmful reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Major Products Formed:

Scientific Research Applications

2-(Isoquinolin-5-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.

    Industry: The compound is used in the production of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

    Quinoline: Quinoline is a nitrogen-containing bicyclic compound similar to isoquinoline. It is used in the synthesis of antimalarial and antimicrobial agents.

    Pyridine: Pyridine is a basic heterocyclic organic compound with a structure similar to isoquinoline. It is used as a precursor to agrochemicals and pharmaceuticals.

    Indole: Indole is a bicyclic compound with a structure similar to isoquinoline. It is used in the synthesis of various bioactive molecules.

Uniqueness of 2-(Isoquinolin-5-yl)ethanamine: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-isoquinolin-5-ylethanamine

InChI

InChI=1S/C11H12N2/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3,5,7-8H,4,6,12H2

InChI Key

NKQAWXHNHXWCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CCN

Origin of Product

United States

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